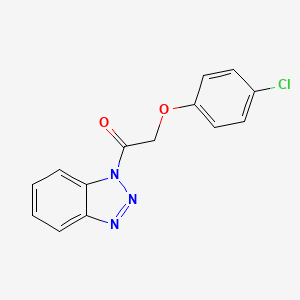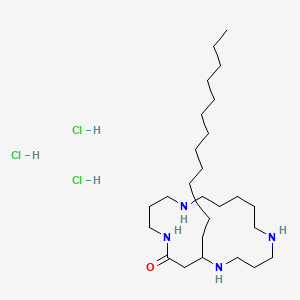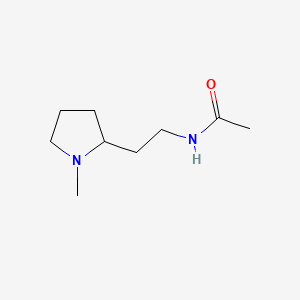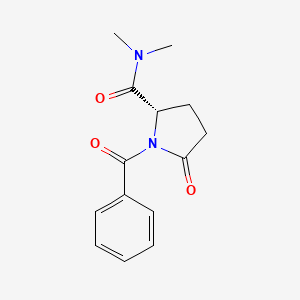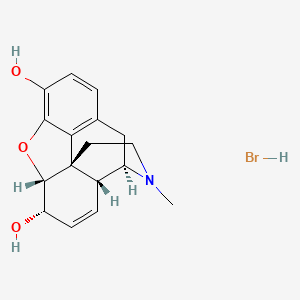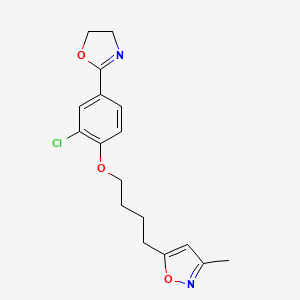
4-Nitro-N-(5-nitro-1-(4-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-N-(5-nitro-1-(4-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide is a complex organic compound characterized by multiple nitro groups and a benzisothiazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(5-nitro-1-(4-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzisothiazole core, followed by the introduction of nitro groups and the benzoyl moiety. Common reagents used in these steps include nitric acid for nitration and benzoyl chloride for the introduction of the benzoyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle the reactive nitro groups. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-N-(5-nitro-1-(4-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and nitro positions.
Oxidation: Although less common, the compound can be oxidized under strong oxidative conditions to form different functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Nitro-N-(5-nitro-1-(4-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-Nitro-N-(5-nitro-1-(4-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The benzisothiazole core may interact with specific binding sites, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitro-N-(3-pyridinyl)benzamide
- 4-Nitro-N-(2-phenylethyl)benzamide
- 4-Nitro-N-(1-piperidinylmethyl)benzamide
Uniqueness
4-Nitro-N-(5-nitro-1-(4-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide is unique due to its multiple nitro groups and the presence of a benzisothiazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from other similar compounds.
Propiedades
Número CAS |
106532-78-9 |
|---|---|
Fórmula molecular |
C21H11N5O8S |
Peso molecular |
493.4 g/mol |
Nombre IUPAC |
4-nitro-N-[5-nitro-1-(4-nitrobenzoyl)-2,1-benzothiazol-3-ylidene]benzamide |
InChI |
InChI=1S/C21H11N5O8S/c27-19(12-1-5-14(6-2-12)24(29)30)22-20-17-11-16(26(33)34)9-10-18(17)23(35-20)21(28)13-3-7-15(8-4-13)25(31)32/h1-11H |
Clave InChI |
WMJVWLNDLKRREM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])N(S2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol]](/img/structure/B15179592.png)
